![molecular formula C18H15N3O3S3 B4228682 Ethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B4228682.png)
Ethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.
Acetylation: The thioether is acetylated using acetic anhydride in the presence of a base.
Formation of the Thiophene Ring: The acetylated product is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the thiophene ring.
Esterification: Finally, the cyano group is introduced, and the carboxylic acid is esterified using ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Reduced forms of the cyano and ester groups.
Substitution: Substituted benzothiazole or thiophene derivatives.
Scientific Research Applications
Ethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tubercular and anti-cancer activities.
Biological Studies: The compound is used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-{[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino-1,3-thiazole-5-carboxylate
- Methyl 2-{[(1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
Ethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-3-24-17(23)15-10(2)11(8-19)16(27-15)21-14(22)9-25-18-20-12-6-4-5-7-13(12)26-18/h4-7H,3,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOWKLZCSIMBDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.